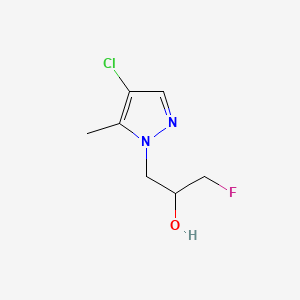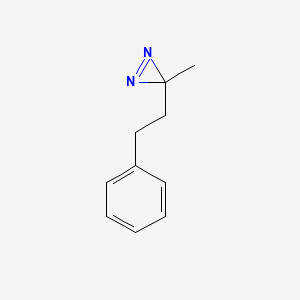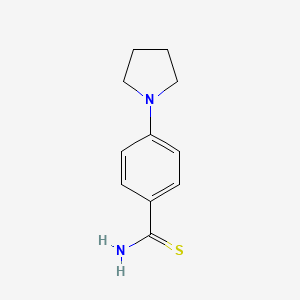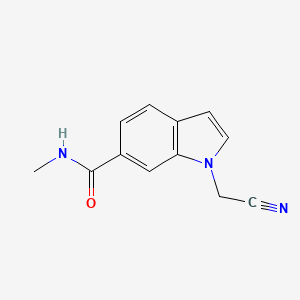![molecular formula C6H12OS B15323364 {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is a highly researched compound with significant potential in various fields of research and industry. It has a molecular formula of C6H12OS and a molecular weight of 132.2. This compound has garnered interest due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves several steps. One common method includes the reaction of cyclopropylmethanol with methylthiomethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Wissenschaftliche Forschungsanwendungen
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol has shown significant potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Methylthiomethyl chloride: Used as a reagent in the synthesis of this compound, but lacks the cyclopropyl group.
Cyclopropylmethylthiol: Similar structure but with a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
[1-(methylsulfanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 |
InChI-Schlüssel |
ZDSITJGSAUTKBO-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


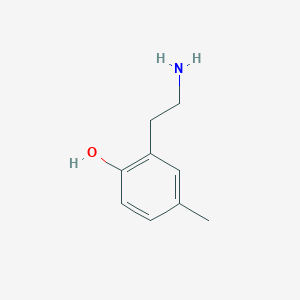
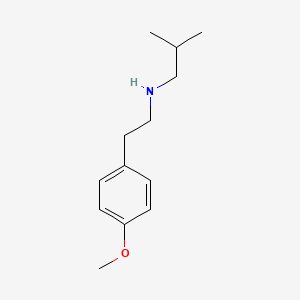
![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
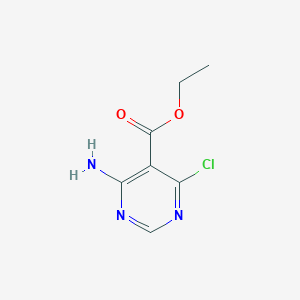
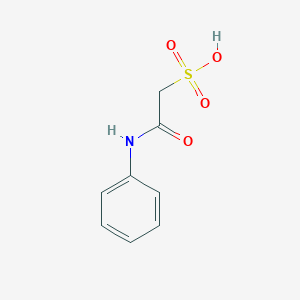
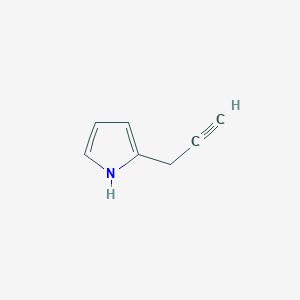
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)
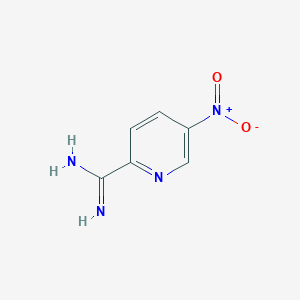
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
